molecular formula C5H6N6 B1662629 9H-Purine-6,8-diamine CAS No. 28128-33-8

9H-Purine-6,8-diamine

Cat. No. B1662629
CAS RN: 28128-33-8
M. Wt: 150.14 g/mol
InChI Key: PFUVOLUPRFCPMN-UHFFFAOYSA-N
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Description

9H-Purine-6,8-diamine is a derivative of purine, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . It is a solid substance .


Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .


Molecular Structure Analysis

The molecular formula of 9H-Purine-6,8-diamine is C5H6N6 . The molecular weight is 150.14 .


Chemical Reactions Analysis

The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the synthesized compounds were determined .


Physical And Chemical Properties Analysis

9H-Purine-6,8-diamine is a solid substance .

Safety And Hazards

The substance is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The results suggested that the synthesized compound, containing an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, is worth to be further investigated as a novel potent anticancer agent .

properties

IUPAC Name

7H-purine-6,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUVOLUPRFCPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402507
Record name 1H-Purine-6,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine-6,8-diamine

CAS RN

28128-33-8
Record name 1H-Purine-6,8-diamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-6,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Chiosis, B Lucas, A Shtil, H Huezo… - Bioorganic & medicinal …, 2002 - Elsevier
The first published synthesis and characterization of a purine-scaffold library of hsp90 inhibitors is presented. The purine-scaffold represents a platform for the creation of easily …
Number of citations: 255 www.sciencedirect.com
T Borrmann, A Abdelrahman, R Volpini… - Journal of medicinal …, 2009 - ACS Publications
Adenine derivatives bearing substituents in the 2-, N 6 -, 7-, 8-, and/or 9-position and a series of deazapurines were synthesized and investigated in [ 3 H]adenine binding studies at the …
Number of citations: 64 pubs.acs.org
Z Osifová, M Šála, M Dračínský - ACS omega, 2023 - ACS Publications
Hydrogen bonding between nucleobases is a crucial noncovalent interaction for life on Earth. Canonical nucleobases form base pairs according to two main geometries: Watson–Crick …
Number of citations: 4 pubs.acs.org
A Rudling, R Gustafsson, I Almlof… - Journal of Medicinal …, 2017 - ACS Publications
Fragment-based lead discovery has emerged as a leading drug development strategy for novel therapeutic targets. Although fragment-based drug discovery benefits immensely from …
Number of citations: 35 pubs.acs.org
ZJ Seifert - 2015 - baylor-ir.tdl.org
Toll-like receptors (TLRs) are immune cell receptors that have the ability to recognize microbial pathogens and trigger innate immune responses. Research into TLR7 agonists is of …
Number of citations: 4 baylor-ir.tdl.org
S Khanapur, S Paul, A Shah, S Vatakuti… - Journal of Medicinal …, 2014 - ACS Publications
Cerebral adenosine A 2A receptors (A 2A Rs) are attractive therapeutic targets for the treatment of neurodegenerative and psychiatric disorders. We developed high affinity and …
Number of citations: 36 pubs.acs.org
O Yuzlenko, K Kiec-Kononowicz - Current medicinal chemistry, 2006 - ingentaconnect.com
This review summarizes the current tendencies observed in the past 5 years in the development of A1 and A2A adenosine receptor antagonists performed in various academia and …
Number of citations: 61 www.ingentaconnect.com
P Garg, A van Waarde, PH Elsinga - … of Radioligands for the PET Studies …, 2014 - Citeseer
Cerebral adenosine A2A receptors (A2ARs) are attractive therapeutic targets for the treatment of neurodegenerative and psychiatric disorders. We developed high affinity and selective …
Number of citations: 3 citeseerx.ist.psu.edu
AT Macias, DS Williamson, N Allen… - Journal of medicinal …, 2011 - ACS Publications
78 kDa glucose-regulated protein (Grp78) is a heat shock protein (HSP) involved in protein folding that plays a role in cancer cell proliferation. Binding of adenosine-derived inhibitors to …
Number of citations: 113 pubs.acs.org
BE Burdette - 2021 - search.proquest.com
Bacterial resistance is outpacing the discovery of novel antimicrobials. Therefore, it is essential to look at antimicrobials using novel methods. MTAN is a crucial enzyme for some …
Number of citations: 0 search.proquest.com

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